Elimusertib (BAY-1895344; CAS 1876467-74-1) is a highly potent, orally bioavailable, and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, featuring a biochemical IC50 of 7 nM[1]. Unlike earlier-generation quinoline-based ATR inhibitors, Elimusertib is engineered with a (3R)-3-methylmorpholino group that confers excellent physicochemical properties for in vivo applications, including a Caco-2 intestinal permeability coefficient (Papp A-B) of 211 nm/s and a low efflux ratio of 0.7 [1]. These parameters drive high oral bioavailability across preclinical species (e.g., 87% in rats), making it a highly reliable tool compound for chronic dosing regimens in oncology and DNA damage response (DDR) research without the formulation complexities of intravenous-only agents [1].
Substituting Elimusertib with other clinical-stage ATR inhibitors, such as Ceralasertib (AZD6738) or Berzosertib (VX-970/M6620), fundamentally alters critical experimental variables, particularly in tissue distribution and off-target pathway engagement. Structurally, Berzosertib and its precursor VE-821 contain a pyrazin-2-amine motif that induces ATR-independent accumulation of the autophagic flux marker p62, confounding studies at the intersection of DDR and autophagy [1]. Furthermore, compared to Ceralasertib, Elimusertib exhibits drastically different in vivo pharmacokinetics, including significantly higher penetration into the central nervous system and lower accumulation in the bone marrow[2]. Consequently, utilizing a generic or alternative ATR inhibitor in neuro-oncology models or hematological toxicity assays will yield non-comparable baseline data and potentially mask true ATR-mediated therapeutic windows.
In comparative pharmacokinetic studies, Elimusertib demonstrates a highly differentiated tissue distribution profile relative to the in-class comparator Ceralasertib (AZD6738). Quantitative analysis in murine models reveals that Elimusertib achieves approximately 10-fold higher partitioning to the brain and spinal cord, alongside a 2-fold higher partitioning to draining lymph nodes[1]. Conversely, it exhibits roughly 50% lower partitioning to bone marrow compared to AZD6738 [1]. This distinct distribution profile is critical for researchers targeting CNS malignancies, as it provides a superior therapeutic window by maximizing target engagement in the brain while minimizing dose-limiting myelosuppression.
| Evidence Dimension | Tissue-to-plasma partition coefficients |
| Target Compound Data | High CNS partitioning; 50% lower bone marrow accumulation |
| Comparator Or Baseline | Ceralasertib (AZD6738) |
| Quantified Difference | ~10-fold higher brain/spinal cord partitioning; 2-fold higher lymph node partitioning |
| Conditions | In vivo murine pharmacokinetic models |
Procuring Elimusertib over Ceralasertib is essential for in vivo studies of brain tumors or CNS metastases, ensuring adequate drug exposure at the target site.
The structural design of Elimusertib, which utilizes a (3R)-3-methylmorpholino group, prevents a specific off-target liability observed in other prominent ATR inhibitors. Studies evaluating autophagic flux demonstrate that Berzosertib (VX-970) and its analog VE-821 artificially increase levels of the p62 protein through an ATR-independent mechanism, disrupting late-stage autophagy [1]. In contrast, Elimusertib does not induce this off-target p62 accumulation [1]. For laboratories investigating the crosstalk between DNA damage repair and autophagy, Elimusertib provides a cleaner pharmacological profile, ensuring that observed cellular responses are genuinely mediated by ATR inhibition rather than structural artifacts.
| Evidence Dimension | p62 protein accumulation (autophagic flux marker) |
| Target Compound Data | No ATR-independent p62 accumulation |
| Comparator Or Baseline | Berzosertib (VX-970) and VE-821 |
| Quantified Difference | Elimination of off-target late-stage autophagy disruption |
| Conditions | In vitro cellular autophagy assays |
Selecting Elimusertib prevents confounding off-target variables in autophagy research, validating it as a more precise chemical probe for ATR-specific pathway mapping.
Elimusertib exhibits exceptionally high cellular potency, particularly in hematological cancer models, which allows for lower experimental dosing. In a comprehensive screen across 61 lymphoma cell lines, Elimusertib yielded a median IC50 of 60 nM [1]. When directly compared to Ceralasertib (AZD6738) in matched assays, Elimusertib demonstrated 20-fold lower IC50 values, driving a stronger reduction of phosphorylated ATR and a more pronounced increase in apoptosis markers such as γH2AX and cleaved PARP1 at equivalent dosages [1]. This superior potency reduces the required compound concentration, thereby minimizing the risk of solvent-induced toxicity or generalized off-target kinase inhibition in sensitive cell lines.
| Evidence Dimension | Cellular IC50 in lymphoma cell lines |
| Target Compound Data | Median IC50 = 60 nM |
| Comparator Or Baseline | Ceralasertib (AZD6738) |
| Quantified Difference | 20-fold lower IC50 values for Elimusertib |
| Conditions | In vitro proliferation and biomarker assays (Z138/JEKO-1 models) |
The 20-fold higher potency allows researchers to use significantly less material per assay, improving the signal-to-noise ratio in cellular screening and extending procured inventory.
During its lead optimization from earlier quinoline-based precursors, Elimusertib was specifically engineered for high oral bioavailability, a critical factor for chronic in vivo efficacy studies. Physicochemical profiling reveals a Caco-2 apparent permeability coefficient (Papp A-B) of 211 nm/s coupled with a low efflux ratio of 0.7, indicating excellent intestinal absorption [1]. This translates to robust oral bioavailability across species, achieving 87% in rats and 65% in mice (at 25 mg/kg)[1]. For procurement, this means the compound can be reliably formulated in standard oral vehicles (e.g., CMC-Na or PEG/Tween mixtures) without requiring complex, low-yield intravenous formulation strategies.
| Evidence Dimension | Caco-2 permeability and oral bioavailability |
| Target Compound Data | Papp A-B = 211 nm/s; Oral bioavailability = 87% (rat) |
| Comparator Or Baseline | Intravenous-only ATR inhibitors or early quinoline leads |
| Quantified Difference | High permeability and low efflux (ratio 0.7) enabling oral administration |
| Conditions | Caco-2 cell monolayer assay and in vivo PK models |
High oral bioavailability simplifies in vivo study design, allowing buyers to avoid the procurement of specialized intravenous formulation excipients and reducing animal handling stress.
Due to its ~10-fold higher partitioning to the brain and spinal cord compared to other clinical-stage ATR inhibitors like Ceralasertib, Elimusertib is the optimal choice for in vivo efficacy studies targeting glioblastoma or brain metastases. Its ability to cross the blood-brain barrier ensures sufficient target engagement without requiring direct intrathecal administration[1].
Because Elimusertib lacks the pyrazin-2-amine motif found in Berzosertib (VX-970), it does not induce ATR-independent p62 accumulation. This makes it the preferred chemical probe for laboratories mapping the exact intersection of DNA damage repair pathways and autophagic flux, ensuring that the observed cellular phenotypes are strictly ATR-dependent [2].
Elimusertib’s combination of high oral bioavailability (up to 87% in rats), 20-fold higher cellular potency in lymphoma lines, and 50% lower bone marrow partitioning makes it highly suitable for long-term in vivo studies of leukemias and lymphomas. It allows for sustained target inhibition via simple oral gavage while minimizing confounding baseline myelosuppression [REFS-1, REFS-3].